molecular formula C15H25NO5 B14618457 Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate CAS No. 60216-42-4

Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate

Cat. No.: B14618457
CAS No.: 60216-42-4
M. Wt: 299.36 g/mol
InChI Key: MCLPSTPIRWTQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate typically involves multiple steps. One common method involves the esterification of a heptanoic acid derivative with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ester group into an alcohol or other reduced forms.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.

Properties

CAS No.

60216-42-4

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

methyl 7-[2-(acetyloxymethyl)-5-oxopyrrolidin-1-yl]heptanoate

InChI

InChI=1S/C15H25NO5/c1-12(17)21-11-13-8-9-14(18)16(13)10-6-4-3-5-7-15(19)20-2/h13H,3-11H2,1-2H3

InChI Key

MCLPSTPIRWTQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(=O)N1CCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.